4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene

Description

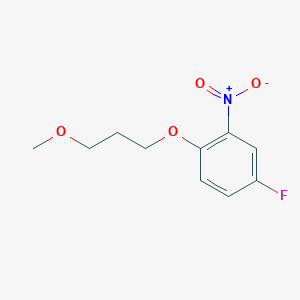

4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene is a substituted nitrobenzene derivative characterized by a fluorine atom at the 4-position, a nitro group at the 2-position, and a 3-methoxypropoxy substituent at the 1-position of the benzene ring. This compound is structurally distinguished by its extended alkoxy chain (3-methoxypropoxy), which confers unique physicochemical properties, including enhanced lipophilicity compared to shorter-chain analogs.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-1-(3-methoxypropoxy)-2-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO4/c1-15-5-2-6-16-10-4-3-8(11)7-9(10)12(13)14/h3-4,7H,2,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXSGKDOHZWMOTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCOC1=C(C=C(C=C1)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801256319 | |

| Record name | 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801256319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233958-94-5 | |

| Record name | 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1233958-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801256319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene typically involves the following steps:

Nitration: The starting material, 4-fluorophenol, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the ortho position relative to the hydroxyl group.

Etherification: The nitro-substituted fluorophenol is then subjected to etherification with 3-methoxypropyl bromide in the presence of a base such as potassium carbonate. This step introduces the 3-methoxypropoxy group at the para position relative to the nitro group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder and hydrochloric acid.

Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Reduction: 4-Fluoro-1-(3-methoxypropoxy)-2-aminobenzene.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound’s derivatives may exhibit biological activity and can be explored for potential therapeutic applications.

Material Science: It can be used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene depends on its chemical structure and the specific reactions it undergoes. For instance, if the compound is used as a precursor in drug synthesis, its mechanism of action would be related to the biological activity of the final drug molecule. The nitro group can participate in redox reactions, while the fluoro and methoxypropoxy groups can influence the compound’s reactivity and interactions with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-fluoro-1-(3-methoxypropoxy)-2-nitrobenzene with analogs bearing variations in substituent type, position, and chain length. Key differences in molecular properties and applications are highlighted.

Table 1: Structural and Physicochemical Comparison

Key Observations

Substituent Effects on Lipophilicity :

- The 3-methoxypropoxy group in the target compound increases lipophilicity (logP ~2.5 estimated) compared to analogs with shorter chains (e.g., methoxy: logP ~1.8). This property may enhance membrane permeability in drug design .

- Chloromethyl (6a) and chloroalkoxy () substituents introduce polarizable halogen atoms, balancing reactivity and solubility .

Synthetic Utility: Compounds like 4-fluoro-1-(chloromethyl)-2-nitrobenzene (6a) are precursors for pyrazole derivatives with demonstrated antiviral activity against rhinovirus . The target compound’s extended alkoxy chain may improve binding in hydrophobic enzyme pockets, though direct biological data are lacking .

Electronic Effects :

- The nitro group at the 2-position (target compound) creates a strong electron-withdrawing effect, stabilizing the aromatic ring and directing electrophilic substitution to the 5-position.

- In contrast, 2-fluoro-1-isobutoxy-4-nitrobenzene () exhibits a meta-directing nitro group, altering reactivity patterns .

Biological Activity

4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene, a compound with the CAS number 1233958-94-5, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₁H₁₃FNO₃

- Molecular Weight : 229.23 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the nitro group and the fluorine atom contributes to its reactivity and binding affinity, potentially modulating various biochemical pathways.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A comparative study highlighted its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values demonstrating potent activity:

| Bacterial Strain | MIC (μM) |

|---|---|

| Staphylococcus aureus | 12.4 |

| Bacillus cereus | 16.4 |

| Escherichia coli | 16.5 |

| Klebsiella pneumoniae | 16.1 |

These findings suggest that structural modifications can enhance its antibacterial activity compared to standard antibiotics like ciprofloxacin.

Anti-inflammatory Activity

In addition to antimicrobial properties, the compound has shown promising anti-inflammatory effects. Studies indicate that it may outperform well-known anti-inflammatory agents such as curcumin, suggesting a potential for therapeutic applications in inflammatory diseases.

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of this compound. Certain derivatives have been tested for their ability to protect dopaminergic neurons from neurodegeneration in animal models. The underlying mechanisms often involve modulation of dopamine receptors and inhibition of pathways leading to neuronal cell death.

Antibacterial Efficacy

A notable study demonstrated that a series of derivatives based on this compound exhibited strong antibacterial properties against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicated that specific substituents significantly influenced antimicrobial potency.

Neuroprotection

In a neurodegeneration model induced by MPTP in mice, compounds derived from this compound were found to confer protection against dopaminergic neuron loss. This highlights the potential for developing treatments for neurodegenerative diseases such as Parkinson's disease.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 4-Fluoro-1-(3-methoxypropoxy)-2-nitrobenzene?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (NAS) or alkoxy group introduction. For example:

- Step 1 : Nitration of a fluorobenzene derivative (e.g., 4-fluoro-1-methoxybenzene) using HNO₃/H₂SO₄ at 0–5°C to introduce the nitro group at the ortho position.

- Step 2 : Alkoxypropylation via Williamson ether synthesis, reacting 3-methoxypropanol with a leaving group (e.g., bromide or tosylate) under basic conditions (K₂CO₃/DMF, 80°C) .

- Validation : Confirm regioselectivity using HPLC and compare retention times with intermediates like 4-Fluoro-1-methoxy-2-nitrobenzene (CAS 445-83-0, MW 171.126) .

Q. How can the structure of this compound be confirmed spectroscopically?

- Methodological Answer :

- ¹H/¹³C NMR : Identify the methoxypropoxy chain (δ ~3.4–3.6 ppm for OCH₂, δ ~1.8 ppm for CH₂CH₂CH₃) and nitro group deshielding effects on aromatic protons.

- IR Spectroscopy : Detect NO₂ asymmetric stretching (~1520 cm⁻¹) and C-F stretching (~1230 cm⁻¹).

- Mass Spectrometry : Compare molecular ion peaks (e.g., calculated MW 257.23) with experimental data .

Q. What are the stability and storage requirements for this compound?

- Methodological Answer :

- Stability : Nitrobenzene derivatives are light-sensitive. Store in amber vials at 0–6°C to prevent decomposition .

- Handling : Use inert atmospheres (N₂/Ar) during reactions to avoid oxidation. Conduct accelerated stability studies (40°C/75% RH for 14 days) to assess degradation pathways .

Advanced Research Questions

Q. How does the 3-methoxypropoxy substituent influence the electronic properties of the aromatic ring?

- Methodological Answer :

- Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distribution. Compare with analogs like 4-Fluoro-1-methoxy-2-nitrobenzene to quantify substituent effects .

- Experimental Validation : Use Hammett σ constants to predict reactivity in electrophilic substitutions (e.g., bromination) and compare with experimental yields .

Q. How can contradictory data on reaction yields for nitro group reduction be resolved?

- Methodological Answer :

- Controlled Variables : Systematically test reducing agents (e.g., H₂/Pd-C vs. Sn/HCl) and solvents (EtOH vs. THF).

- Analytical Consistency : Use standardized HPLC protocols (e.g., C18 column, 254 nm detection) to quantify product purity.

- Case Study : Resolve discrepancies in nitro-to-amine conversions by correlating solvent polarity with intermediate stabilization .

Q. What mechanistic insights explain the regioselectivity of electrophilic substitutions in this compound?

- Methodological Answer :

- Directing Effects : The nitro group is a meta-director, while the alkoxy group is ortho/para-directing. Competing effects can be modeled using resonance structures and charge distribution maps.

- Experimental Design : Perform nitration or halogenation reactions and analyze product ratios via GC-MS. Compare with computational predictions (e.g., Hirshfeld charge analysis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.